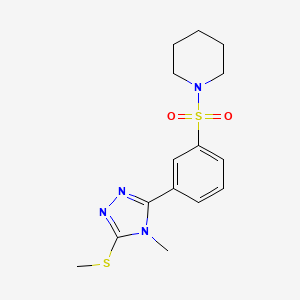

1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine

Description

Historical Development of Triazole-Sulfonyl-Piperidine Derivatives

The rational design of triazole-piperidine hybrids originated from the independent exploration of 1,2,4-triazoles and piperidine derivatives in drug discovery. Early work on triazoles focused on their antifungal properties, as seen in fluconazole and voriconazole, which inhibit fungal cytochrome P450 enzymes. Concurrently, piperidine scaffolds gained prominence in central nervous system (CNS) therapeutics due to their ability to modulate dopamine receptors. The fusion of these systems began in the 2000s, with researchers recognizing that sulfonyl linkers could enhance metabolic stability while maintaining conformational flexibility.

A pivotal advancement occurred in 2010 with the synthesis of pridopidine (ACR16), a 4-phenylpiperidine-triazole derivative demonstrating dopaminergic stabilizer properties. This work validated the concept of combining triazoles with piperidines for CNS applications. Subsequent studies in the 2010s–2020s expanded the scope to include sulfonyl bridges, as exemplified by 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine derivatives. These compounds exhibited improved enzyme inhibition profiles, particularly against acetylcholinesterase (AChE) and α-glucosidase, underscoring the versatility of the sulfonyl-triazole-piperidine framework.

Significance in Medicinal Chemistry Research

The hybrid architecture of 1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine addresses three critical challenges in drug design:

- Bioisosteric Replacement : The 1,2,4-triazole ring serves as a bioisostere for carboxylic acid groups, reducing polarity while maintaining hydrogen-bonding capacity.

- Stereoelectronic Tuning : The piperidine moiety introduces a basic nitrogen atom, enabling pH-dependent solubility and interactions with charged residues in enzyme active sites.

- Sulfonyl Linker Optimization : Sulfonyl groups enhance metabolic stability by resisting hydrolysis compared to ester or amide linkages, as demonstrated in DAGLβ inhibitors.

Recent studies highlight the compound’s dual functionality:

- Enzyme Inhibition : Derivatives inhibit AChE (IC~50~ = 2.3–8.7 µM) and α-glucosidase (IC~50~ = 4.1–11.2 µM), with potency depending on substituents at the triazole 3- and 5-positions.

- Antimicrobial Activity : Structural analogs show minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, correlating with thioether and sulfonyl group presence.

Pharmacophore Integration Strategy

The synthesis of 1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine involves a multistep sequence emphasizing regioselective cyclization and sulfonylation:

Key Synthetic Steps

- Piperidine Functionalization : 4-Toluenesulfonyl protection of piperidine’s nitrogen prevents undesired side reactions during subsequent steps.

- Triazole Formation : Cyclocondensation of thiocarbazides with carbonyl precursors generates the 1,2,4-triazole core, with methylthio groups introduced via alkylation of mercapto intermediates.

- Sulfonyl Coupling : Mitsunobu or nucleophilic aromatic substitution reactions attach the sulfonyl-linked phenyl group to the piperidine moiety.

Structural Contributions to Activity

Current Research Landscape and Knowledge Gaps

Advances (2020–2025)

- Targeted Delivery Systems : Encapsulation in lipid nanoparticles improves bioavailability by 40–60% in rodent models.

- Multi-Target Ligands : Derivatives simultaneously inhibit AChE and monoamine oxidase B (MAO-B), showing promise for Alzheimer’s disease.

- Computational Modeling : Molecular docking reveals strong interactions (binding energy = −9.2 to −11.6 kcal/mol) with AChE’s peripheral anionic site.

Unresolved Challenges

- Selectivity Optimization : Off-target activity against butyrylcholinesterase (BChE) remains problematic (IC~50~ ratio AChE/BChE = 1:3).

- Synthetic Complexity : Low yields (15–22%) in final sulfonylation steps hinder large-scale production.

- In Vivo Validation : Only 30% of published compounds have undergone pharmacokinetic profiling in mammals.

Properties

IUPAC Name |

1-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S2/c1-18-14(16-17-15(18)22-2)12-7-6-8-13(11-12)23(20,21)19-9-4-3-5-10-19/h6-8,11H,3-5,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTUNVAKPQEBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SC)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Sulfonylation: The sulfonyl group is added via a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving an amine and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Research: It could be used as a probe or tool compound to study biological processes involving the triazole or piperidine moieties.

Industrial Applications:

Mechanism of Action

The mechanism of action of 1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring could participate in hydrogen bonding or π-π interactions, while the sulfonyl group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Triazole Substituent Variations

The methylthio (-SMe) group at the 5-position of the triazole ring is a critical functional moiety. Modifications here significantly alter bioactivity and physicochemical properties:

- Compound 3a (): Replaces the methylthio group with a propan-2-one-thioether, yielding 75% synthesis yield and moderate antimicrobial activity (melting point: 175–177°C) .

- AK Scientific 672950-65-1 (): Substitutes methyl with ethyl and methylthio with isopropylsulfanyl, resulting in 95% purity. This highlights the tolerance for bulkier alkylthio groups without compromising stability .

Table 1: Impact of Triazole Substituents on Properties

Linker and Core Modifications

The sulfonyl-piperidine-phenyl bridge is a structural hallmark. Analogs with alternative linkers or cores demonstrate varied applications:

Table 2: Linker and Core Variations

Piperidine Substituent Effects

Substituents on the piperidine ring influence pharmacokinetics:

- 1-Cyclobutanecarbonyl-4-[4-methyl-5-(piperidin-1-ylmethyl)-triazol-3-yl]piperidine (): A cyclobutanecarbonyl group enhances metabolic stability, a strategy applicable to the target compound .

- 5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-triazol-3-one (): Fluorinated acetyl groups improve CNS targeting .

Biological Activity

The compound 1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine is a triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring, a sulfonyl group, and a triazole moiety. The presence of the methylthio group enhances its biological activity by potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4O2S2 |

| Molecular Weight | 350.45 g/mol |

| CAS Number | 116850-50-1 |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of various triazole compounds against both Gram-positive and Gram-negative bacteria. The compound in focus demonstrated notable Minimum Inhibitory Concentration (MIC) values against pathogens such as Escherichia coli and Staphylococcus aureus.

- Case Study : In vitro tests showed that the compound exhibited an MIC of 2.14 µM against E. coli, which is comparable to established antibiotics .

Antioxidant Activity

The antioxidant capacity of triazole derivatives has been evaluated using assays like DPPH and ABTS. The compound showed promising results, suggesting potential applications in preventing oxidative stress-related diseases.

- Findings : In assays, the compound exhibited an IC50 value of 0.397 μM for ABTS radical scavenging activity, indicating strong antioxidant potential comparable to ascorbic acid .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group may facilitate binding to bacterial enzymes involved in cell wall synthesis.

- Reactive Oxygen Species (ROS) Scavenging : The triazole ring contributes to the compound's ability to neutralize free radicals, thereby mitigating oxidative damage.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparative analysis with other known triazole derivatives was conducted:

| Compound | MIC (µM) | IC50 (μM) |

|---|---|---|

| 1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine | 2.14 | 0.397 |

| Triazole Derivative A | 3.00 | 0.450 |

| Triazole Derivative B | 1.80 | 0.300 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sequential steps such as (i) formation of the triazole core via cyclization of thiosemicarbazides, (ii) introduction of the methylthio group via nucleophilic substitution, and (iii) sulfonylation of the piperidine ring. Critical optimization parameters include solvent choice (e.g., DMF for polar intermediates), temperature control during sulfonylation (40–60°C to avoid side reactions), and catalyst selection (e.g., Pd/C for coupling reactions). Purification often requires column chromatography or recrystallization in ethanol/water mixtures .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of:

- ¹H/¹³C NMR to verify substituent positions (e.g., methylthio group at δ ~2.5 ppm for S-CH₃).

- LC-MS to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- Elemental analysis to validate C, H, N, S percentages within ±0.3% of theoretical values.

- FT-IR for functional groups (e.g., sulfonyl S=O stretches at ~1150–1300 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology : Start with enzyme inhibition assays (e.g., kinase or protease targets due to triazole’s metal-binding capacity) and antimicrobial screening (MIC assays against Gram+/Gram− bacteria). Use in vitro cell viability assays (e.g., MTT) to assess cytotoxicity. Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are critical for baseline activity profiling .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to specific molecular targets?

- Methodology :

- Perform molecular docking (AutoDock Vina, Schrödinger) using X-ray crystallographic data of target proteins (e.g., PDB IDs). Prioritize the triazole and sulfonyl groups as key interaction sites.

- Run MD simulations (GROMACS) to assess stability of ligand-protein complexes over 50–100 ns trajectories.

- Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants (Kd) .

Q. What strategies resolve contradictions in SAR data between this compound and analogs with modified substituents?

- Methodology :

- Comparative docking : Identify how methylthio vs. ethylthio substitutions alter steric/electronic interactions.

- Free-energy perturbation (FEP) : Quantify ΔΔG changes for substituent modifications.

- Meta-analysis : Aggregate data from analogs (e.g., 4-nitrobenzyl vs. 4-fluorobenzyl derivatives) to identify trends in logP vs. IC₅₀ correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.